2,4-Octadiene

Catalog No.
S619308
CAS No.
13643-08-8
M.F
C8H14
M. Wt
110.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Octadiene

CAS Number

13643-08-8

Product Name

2,4-Octadiene

IUPAC Name

(2E,4E)-octa-2,4-diene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+,8-7+

InChI Key

NZLCAHVLJPDRBL-VSAQMIDASA-N

SMILES

CCCC=CC=CC

Canonical SMILES

CCCC=CC=CC

Isomeric SMILES

CCC/C=C/C=C/C

Description

2,4-Octadiene is an alkadiene.
2, 4-Octadiene belongs to the class of organic compounds known as alkadienes. These are acyclic hydrocarbons that contain exactly two carbon-to-carbon double bonds. 2, 4-Octadiene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4-Octadiene has been primarily detected in saliva.

2,4-Octadiene is an organic compound with the molecular formula C₈H₁₄ and a molecular weight of approximately 110.2 g/mol. It is classified as a diene due to the presence of two double bonds located at the second and fourth carbon atoms in its carbon chain. This compound is characterized by its unsaturated nature, which contributes to its reactivity and potential applications in organic synthesis and materials science. The compound's structure can be represented as follows:

text
H H | |H--C=C--C--C=C--H | | H H

The compound is known for its unique properties, including its ability to undergo various

, primarily involving its double bonds:

  • Sigmatropic Rearrangements: Under thermal conditions, 2,4-octadiene can undergo sigmatropic rearrangements, such as the [1,5] hydrogen shift, which results in the formation of different isomers .
  • Electrophilic Additions: The double bonds in 2,4-octadiene can react with electrophiles, leading to the formation of various substituted products. For instance, reactions with halogens can yield dihalogenated derivatives .
  • Polymerization: 2,4-Octadiene can undergo polymerization reactions, forming polymers that are useful in various industrial applications.

The synthesis of 2,4-octadiene can be achieved through several methods:

  • From 1-Octen-3-ol: This method involves a multi-step reaction using triethylamine and dichloromethane followed by pyrolysis at high temperatures .
  • Dehydrogenation of Octane: Another approach includes the dehydrogenation of octane or its derivatives under specific catalytic conditions.
  • Alkylation Reactions: Utilizing alkylation techniques on simpler alkenes can also yield 2,4-octadiene through controlled reactions.

2,4-Octadiene has several applications across different fields:

  • Chemical Synthesis: It serves as an important intermediate in organic synthesis for producing more complex molecules.
  • Polymer Production: The compound is utilized in the production of synthetic rubbers and plastics due to its ability to polymerize.
  • Flavor and Fragrance Industry: Its unique odor profile makes it a candidate for use in flavoring and fragrance formulations.

Interaction studies involving 2,4-octadiene focus primarily on its reactivity with various reagents. Research indicates that it can interact with electrophiles and nucleophiles leading to diverse chemical transformations. Additionally, studies on its polymerization behavior reveal insights into how it interacts with catalysts and other monomers during polymer formation.

Several compounds share structural similarities with 2,4-octadiene. Here are some notable examples:

CompoundMolecular FormulaKey Characteristics
1,3-OctadieneC₈H₁₄Contains double bonds at positions 1 and 3; used in similar applications.
1,5-OctadieneC₈H₁₄Features double bonds at positions 1 and 5; exhibits different reactivity patterns.
2,6-OctadieneC₈H₁₄Double bonds located at positions 2 and 6; less common than other isomers but useful in specific syntheses.

Uniqueness of 2,4-Octadiene

What sets 2,4-octadiene apart from these similar compounds is its specific arrangement of double bonds that allows for unique reactivity patterns such as selective sigmatropic rearrangements and specific polymerization pathways. Its conjugated system also contributes to distinct physical properties like stability and reactivity compared to other octadienes.

XLogP3

3.3

Wikipedia

(2E,4E)-2,4-octadiene

Dates

Modify: 2024-02-18

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